![molecular formula C8H10BrN3O2 B3348609 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-36-3](/img/structure/B3348609.png)
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Overview
Description
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Scientific Research Applications
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has potential applications in various fields of scientific research. It has been studied for its anticancer properties, antiviral properties, and as a potential drug target for various diseases. This compound has also been used in the development of new drugs and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes or proteins involved in various cellular processes. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the growth of cancer cells and viruses. This compound has also been shown to have anti-inflammatory properties and to modulate the immune system. Further research is required to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one. One direction is to further investigate its mechanism of action and its potential as a drug target for various diseases. Another direction is to explore its potential as a tool in biochemical research. Additionally, research could focus on improving the solubility of this compound to make it more versatile in laboratory experiments. Finally, more studies could be conducted to explore the potential side effects and toxicity of this compound.
Conclusion
In conclusion, 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research is required to fully understand the potential of this compound in various fields of scientific research.
properties
IUPAC Name |
4-amino-5-bromo-1-(oxolan-2-yl)pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c9-5-4-12(6-2-1-3-14-6)8(13)11-7(5)10/h4,6H,1-3H2,(H2,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCGLOWNMBQPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=NC2=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296787 | |
Record name | MLS002706408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one | |
CAS RN |
18002-36-3 | |
Record name | MLS002706408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002706408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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